Methanone, (1-hydroxycyclopentyl)phenyl-

Overview

Description

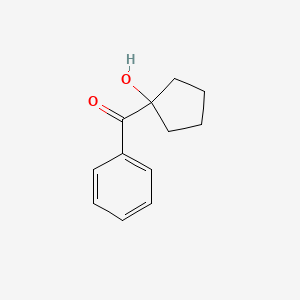

Methanone, (1-hydroxycyclopentyl)phenyl- is a chemical compound with the molecular formula C12H14O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to a phenyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-hydroxycyclopentyl)phenyl- typically involves the following steps:

Acylation: Cyclopentylcarboxylic acid is reacted with thionyl chloride to form cyclopentylcarbonyl chloride.

Friedel-Crafts Acylation: The cyclopentylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride as a catalyst to form (1-hydroxycyclopentyl)phenylmethanone.

Hydrolysis: The product is hydrolyzed to yield Methanone, (1-hydroxycyclopentyl)phenyl-.

Industrial Production Methods

Industrial production of Methanone, (1-hydroxycyclopentyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-hydroxycyclopentyl)phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The methanone group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of (1-oxocyclopentyl)phenylmethanone.

Reduction: Formation of (1-hydroxycyclopentyl)phenylmethanol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (1-hydroxycyclopentyl)phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of Methanone, (1-hydroxycyclopentyl)phenyl- involves its ability to absorb UV light and generate free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s molecular targets include unsaturated monomers and oligomers, which undergo polymerization upon exposure to UV light.

Comparison with Similar Compounds

Similar Compounds

Methanone, (1-hydroxycyclohexyl)phenyl-: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

Methanone, (1-hydroxycyclobutyl)phenyl-: Similar structure but with a cyclobutyl ring.

Uniqueness

Methanone, (1-hydroxycyclopentyl)phenyl- is unique due to its specific ring size, which influences its reactivity and physical properties. The cyclopentyl ring provides a distinct steric environment compared to cyclohexyl and cyclobutyl analogs, affecting its behavior in chemical reactions and applications.

Biological Activity

Methanone, (1-hydroxycyclopentyl)phenyl- (also known as 1-Hydroxycyclohexyl phenyl ketone or Irgacure 184), is an organic compound with significant biological activity and applications in various fields, particularly in photoinitiation and polymer chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.2649 g/mol

- Structural Features : The compound features a cyclopentyl ring attached to a phenyl group and a hydroxyl functional group, which enhances its reactivity.

The biological activity of Methanone, (1-hydroxycyclopentyl)phenyl- is primarily attributed to its role as a photoinitiator . Upon exposure to UV light, it generates free radicals that initiate polymerization reactions. This mechanism involves:

- Absorption of UV Light : The compound efficiently absorbs UV light, leading to the generation of reactive species.

- Free Radical Generation : These free radicals interact with unsaturated monomers and oligomers, facilitating their polymerization into cross-linked networks.

This property makes it valuable in the production of coatings, adhesives, and other polymer-based materials.

Biological Activity

Research indicates that Methanone, (1-hydroxycyclopentyl)phenyl- exhibits various biological activities:

- Photoinitiator Properties : It is widely used in photopolymerization processes due to its ability to initiate polymerization upon UV exposure.

- Potential Therapeutic Applications : There is ongoing research into its interactions with biomolecules that may lead to therapeutic uses.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of Methanone, (1-hydroxycyclopentyl)phenyl-. Below are key findings:

| Study Reference | Key Findings |

|---|---|

| Investigated the compound's potential as a drug candidate and its interactions with biomolecules. | |

| Detailed its mechanism of action involving UV light absorption and free radical generation. | |

| Highlighted its effectiveness as a photoinitiator in polymer chemistry. |

Example Research

One notable study focused on the compound's efficiency as a photoinitiator. It was found that the initiation rate of polymerization reactions could be significantly influenced by factors such as light intensity and wavelength. This research underscores the importance of optimizing conditions for maximum efficacy in practical applications.

Properties

IUPAC Name |

(1-hydroxycyclopentyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRCVDRYTAYYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480983 | |

| Record name | Methanone, (1-hydroxycyclopentyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19300-92-6 | |

| Record name | Methanone, (1-hydroxycyclopentyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.